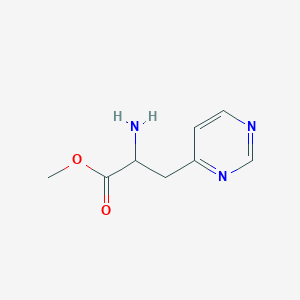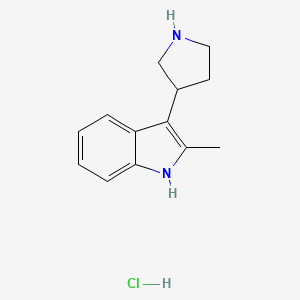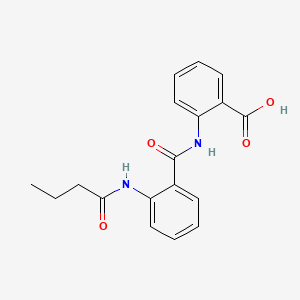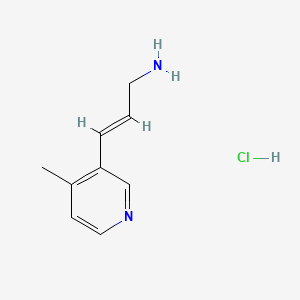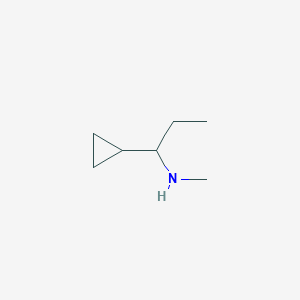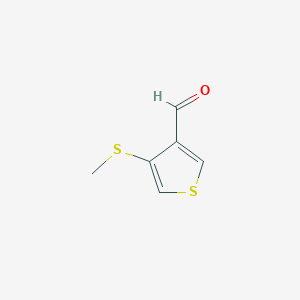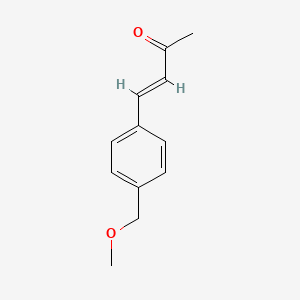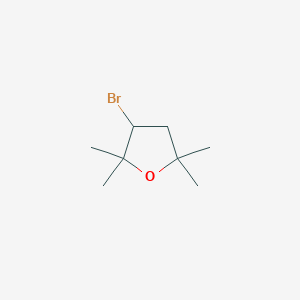![molecular formula C12H16N2O5S B13520509 5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
5-[(4-Sulfamoylphenyl)formamido]pentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and a pentanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with formic acid to form the formamido derivative. This intermediate is then reacted with a pentanoic acid derivative under specific conditions to yield the final product. The reaction conditions often include controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Mécanisme D'action
The mechanism of action of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonamide: A precursor in the synthesis of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
Benzenesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Uniqueness
5-[(4-Sulfamoylphenyl)formamido]pentanoic acid is unique due to its specific structure, which combines a sulfamoyl group, a formamido group, and a pentanoic acid chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H16N2O5S |
|---|---|
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
5-[(4-sulfamoylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c13-20(18,19)10-6-4-9(5-7-10)12(17)14-8-2-1-3-11(15)16/h4-7H,1-3,8H2,(H,14,17)(H,15,16)(H2,13,18,19) |
Clé InChI |
OXBLIHHEGCPKCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCCC(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
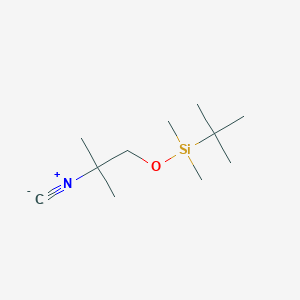
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)

amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
